molecular formula C13H14ClNO2 B12130473 2-(2-Ethoxy-2-oxoethyl)isoquinolin-2-ium chloride CAS No. 54817-42-4

2-(2-Ethoxy-2-oxoethyl)isoquinolin-2-ium chloride

Cat. No.: B12130473
CAS No.: 54817-42-4
M. Wt: 251.71 g/mol
InChI Key: VWFGPGJTCDPFKO-UHFFFAOYSA-M
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Description

2-(2-Ethoxy-2-oxoethyl)isoquinolin-2-ium chloride is a quaternary ammonium compound featuring an isoquinolinium core substituted with a 2-ethoxy-2-oxoethyl group at the 2-position, paired with a chloride counterion. The isoquinoline scaffold consists of a benzene ring fused to a pyridine ring, with the nitrogen atom positioned at the 2nd position of the heterocycle. The ethoxy-oxoethyl substituent introduces both ester functionality and alkyl chain flexibility, which may influence solubility, reactivity, and biological interactions.

Properties

CAS No.

54817-42-4

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

ethyl 2-isoquinolin-2-ium-2-ylacetate;chloride

InChI

InChI=1S/C13H14NO2.ClH/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14;/h3-9H,2,10H2,1H3;1H/q+1;/p-1

InChI Key

VWFGPGJTCDPFKO-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride typically involves the reaction of isoquinoline with ethyl chloroacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoquinolinium compounds .

Scientific Research Applications

Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include quinoline-based esters (e.g., 2-ethoxy-2-oxoethyl quinoline carboxylates) and quaternary ammonium salts (e.g., 2-chloro-N,N-dimethylethanaminium chloride). Key structural differences and similarities are summarized below:

Compound Core Structure Substituents Counterion/Functional Groups Key Features
Target: 2-(2-Ethoxy-2-oxoethyl)isoquinolin-2-ium chloride Isoquinolinium (cationic) 2-Ethoxy-2-oxoethyl at position 2 Cl⁻ Cationic, polar, likely water-soluble; ester group may enhance lipophilicity.
Quinoline derivatives () Quinoline (neutral) Ethoxy-oxoethyl esters at various positions None (neutral esters) Neutral, ester groups contribute to antibacterial activity .
2-Chloro-N,N-dimethylethanaminium chloride () Ethylamine (cationic) Chloro, dimethylamino groups Cl⁻ Simpler quaternary ammonium structure; potential surfactant or biocide applications .

Key Observations :

  • Core Heterocycle: Isoquinolinium’s cationic nature contrasts with neutral quinoline derivatives, affecting solubility and electrostatic interactions.
  • Substituent Position: The ethoxy-oxoethyl group in the target compound is directly attached to the nitrogen in the isoquinolinium ring, whereas quinoline analogs in feature ester substituents at carboxylate positions .
  • Biological Implications: Cationic quaternary ammonium compounds (e.g., the target) often disrupt microbial membranes, while neutral quinoline esters may inhibit enzymes or DNA gyrases .

Physicochemical Properties

While direct data on the target compound’s properties is unavailable, inferences can be drawn from analogous structures:

  • Molecular Electrostatic Potential (MEP): The cationic charge localized on the isoquinolinium nitrogen may enhance interactions with negatively charged biological membranes or DNA, differing from the neutral quinoline analogs studied in .
  • Frontier Orbitals: Ethoxy-oxoethyl groups in quinoline derivatives () influence HOMO-LUMO gaps, affecting redox reactivity. The target’s cationic structure may further modulate electronic properties .

Comparative Data Table

Property Target Compound Quinoline Esters () 2-Chloro-N,N-dimethylethanaminium Chloride ()
Core Structure Isoquinolinium (cationic) Quinoline (neutral) Ethylamine (cationic)
Key Substituents 2-Ethoxy-2-oxoethyl Ethoxy-oxoethyl esters Chloro, dimethylamino
Solubility High (due to Cl⁻ counterion) Moderate (ester-dependent) High
Reported Bioactivity Not tested Antibacterial vs. Gram± strains Surfactant/biocide potential
Electrostatic Profile Strongly cationic Neutral Cationic

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